molecular formula C9H11NO B1213934 Phenyl N-methylacetimidate CAS No. 22084-79-3

Phenyl N-methylacetimidate

Cat. No.: B1213934
CAS No.: 22084-79-3
M. Wt: 149.19 g/mol
InChI Key: HIZIUOZOZUJSBQ-UHFFFAOYSA-N
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Description

Phenyl N-methylacetimidate is a chemical reagent of interest in synthetic and medicinal chemistry research. Compounds with the acetimidate moiety are recognized for their utility as key intermediates and building blocks in the synthesis of more complex nitrogen-containing molecules . For instance, ethyl acetimidate hydrochloride has been utilized in solvent-free, multicomponent synthesis to create quinoline-based compounds, demonstrating the value of acetimidate derivatives in developing innovative synthetic pathways . The structural features of this reagent make it a valuable precursor for researchers working on the development of novel heterocyclic compounds, which are a core focus in the search for new pharmaceuticals and bioactive molecules . As a reagent, its applications are confined to controlled laboratory environments for scientific investigation. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle the compound in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

22084-79-3

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

phenyl N-methylethanimidate

InChI

InChI=1S/C9H11NO/c1-8(10-2)11-9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

HIZIUOZOZUJSBQ-UHFFFAOYSA-N

SMILES

CC(=NC)OC1=CC=CC=C1

Canonical SMILES

CC(=NC)OC1=CC=CC=C1

Synonyms

phenyl N-methylacetimidate

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Phenyl N-methylacetimidate serves as a valuable intermediate in the synthesis of various organic compounds. It is primarily utilized in the preparation of glycosyl imidates, which are crucial for glycoside synthesis. The stability of N-phenyl-based glycosyl imidate donors makes them less prone to rearrangement reactions, facilitating efficient block couplings in carbohydrate chemistry .

Table 1: Comparison of Glycosyl Imidates

Type Reactivity Stability Applications
N-Phenyl Glycosyl ImidateHighLow rearrangementGlycoside synthesis
Other Glycosyl DonorsVariableHighGeneral carbohydrate reactions

Medicinal Chemistry

Recent studies have highlighted the potential of this compound derivatives in medicinal applications, particularly as antidepressants and anti-cancer agents. Compounds derived from this imidate have shown promising results in inhibiting monoamine oxidase A (MAO-A), an enzyme linked to depression. In vivo evaluations demonstrated significant antidepressant activity, with certain derivatives exhibiting higher efficacy compared to standard treatments like moclobemide and imipramine .

Case Study: Antidepressant Activity

In a study involving various phenylacetamide derivatives, the most active compound demonstrated an impressive percentage decrease in immobility duration during forced swim tests, indicating strong antidepressant potential:

Compound Dose (mg/kg) Tail Suspension Test (% DID) Forced Swim Test (% DID)
VS253082.2376.45

Anti-Cancer Properties

This compound has also been investigated for its anti-cancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and PC-3. These compounds target specific pathways involved in tumor progression, such as inhibiting matrix metalloproteases and modulating hypoxia-inducible factors .

Table 2: Cytotoxic Activity of Phenyl Derivatives

Compound Cell Line Tested IC50 (µM) Mechanism of Action
Phenoxy ThiazoleMultiple~13HIF-1α repression
N-(4-Methoxy-phenyl)MCF-7<10Inhibition of tumor growth
N-(4-(N,N-Diethylsulfamoyl)phenyl)PC-3~15Anti-hypernociceptive activity

Comparison with Similar Compounds

Hydrolysis Kinetics and Mechanisms

PNMA’s hydrolysis follows a pH-dependent pathway, with a bell-shaped pH-rate profile indicating dual acid-base catalysis . The reaction proceeds via nucleophilic attack on the protonated imidate, contrasting with other imido esters that may favor different mechanisms (e.g., SN2 or concerted pathways). For example, ethyl acetimidate typically undergoes hydrolysis via base-catalyzed mechanisms under alkaline conditions, whereas PNMA’s hydrolysis is accelerated in both acidic and neutral regimes .

Table 1: Hydrolysis Kinetics of PNMA in H₂O vs. D₂O

Solvent Rate Constant (k, s⁻¹) Kinetic Isotope Effect (kH₂O/kD₂O)
H₂O 3.4 × 10⁻⁴ 2.17
D₂O 1.6 × 10⁻⁴

Data derived from Pocker et al. (1973) .

Reactivity with Nucleophiles

PNMA demonstrates distinct reactivity with nucleophiles compared to other imido esters:

  • Imidazole : Generates imidazolyl N-methylacetimidate, which hydrolyzes to N-methylacetamide. This stepwise reactivity contrasts with ethyl acetimidate, which may form transient intermediates but lacks documented adduct stability .

Table 2: Reaction Products of PNMA with Nucleophiles

Nucleophile Product Stability Application
Azide (N₃⁻) 1,5-Dimethyltriazole Non-hydrolyzable Potential enzyme modification
Cyanide (CN⁻) 1,5-Dimethyltriazole Non-hydrolyzable Synthetic chemistry applications
Imidazole Imidazolyl N-methylacetimidate Hydrolyzes to amide Protein crosslinking studies

Data compiled from Pocker et al. (1973) .

Research Findings and Limitations

  • Hydrolysis Stability : PNMA’s hydrolysis half-life in neutral water is ~1 hour, shorter than ethyl acetimidate (~24 hours), suggesting higher reactivity .
  • pH Sensitivity : The bell-shaped pH-rate profile (optimal reactivity at pH 7–9) contrasts with linear pH dependencies observed for other imido esters .
  • Comparative Data Gaps : Direct comparisons with methyl/ethyl acetimidates are sparse in the provided literature, necessitating further studies to quantify differences in kinetic parameters and product profiles.

Q & A

Q. What are the recommended synthetic methodologies for Phenyl N-methylacetimidate in academic research?

this compound is typically synthesized via the reaction of methyl acetimidate with phenol derivatives under acidic or catalytic conditions. Key steps include:

  • Nucleophilic substitution : Reacting methyl acetimidate with phenyl halides in the presence of a base (e.g., K₂CO₃) to facilitate imidate ester formation.
  • Catalytic activation : Using Lewis acids (e.g., ZnCl₂) to enhance reactivity in anhydrous solvents like dichloromethane. Purity is ensured through vacuum distillation or recrystallization, followed by characterization via NMR and mass spectrometry .

Q. How should researchers validate the structural integrity of this compound?

  • Spectroscopic techniques : ¹H and ¹³C NMR to confirm the imidate ester group and phenyl substituents. Key peaks include the N-methyl resonance (~3.0 ppm) and aromatic protons (6.5–7.5 ppm).
  • Chromatographic methods : HPLC or GC-MS to assess purity (>98%) and detect side products.
  • Elemental analysis : Verify empirical formula (C₉H₁₁NO) with <0.3% deviation .

Advanced Research Questions

Q. What experimental design principles are critical for studying this compound in peptide modification?

  • Optimization of reaction conditions : Use factorial design (e.g., Central Composite Design) to test variables like pH (6–8), temperature (25–40°C), and molar ratios (1:1 to 1:3).
  • Protecting group strategy : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions.
  • Kinetic studies : Monitor reaction progress via time-resolved FT-IR or LC-MS to identify rate-limiting steps .

Q. How can contradictions in reported reactivity data for this compound be resolved?

  • Systematic variable testing : Isolate factors such as solvent polarity (e.g., DMF vs. THF), trace moisture, or catalytic impurities.
  • Cross-validation : Reproduce conflicting studies under controlled conditions and compare results using statistical tools (e.g., ANOVA).
  • Mechanistic studies : Employ density functional theory (DFT) calculations to model reaction pathways and identify energetically favorable intermediates .

Q. What are the best practices for handling this compound to ensure experimental reproducibility?

  • Safety protocols : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or dermal exposure (per OSHA guidelines).
  • Storage : Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to establish shelf-life and optimal storage conditions .

Methodological Considerations

Q. How can this compound be applied in cross-coupling reactions for complex molecule synthesis?

  • Buchwald-Hartwig amination : Use palladium catalysts (e.g., Pd(OAc)₂) to couple the imidate with aryl halides, enabling C–N bond formation.
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 24 hrs) while maintaining yields >85%.
  • Post-functionalization : Hydrolyze the imidate group post-reaction to yield amides or esters .

Q. What analytical strategies are recommended for detecting trace impurities in this compound batches?

  • High-resolution mass spectrometry (HRMS) : Identify impurities at ppm levels.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from byproducts.
  • Ion chromatography : Detect ionic impurities (e.g., residual halides) .

Data Interpretation and Reporting

Q. How should researchers address variability in biological assay results involving this compound derivatives?

  • Positive/negative controls : Include known enzyme inhibitors (e.g., PMSF for proteases) to validate assay conditions.
  • Dose-response curves : Calculate EC₅₀/IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • Replicate experiments : Perform triplicate runs with independent syntheses to confirm reproducibility .

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